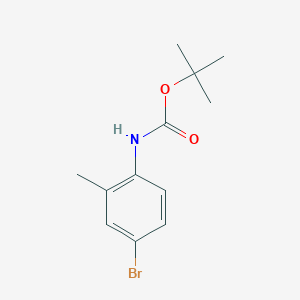

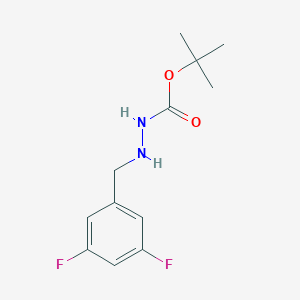

tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of hydrazine derivatives is a topic of interest in several papers. For instance, a method for synthesizing t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate is described, involving the refluxing of t-butyl carbazate with an aldehyde in ethanol . Another paper discusses the synthesis of 1-aryl-1H-indazole derivatives from 1-aryl-2-(2-nitrobenzylidene)hydrazines using potassium tert-butoxide in DMF . Additionally, the synthesis of N-tert-butyl-N'-thio [O-(1-methylthioethylimino)-N'-methylcarbamic acid]-N,N'-dibenzoylhydrazine is reported, which involves the reaction of N-tert-butyl-N,N'-dibenzoylhydrazine with N-sulfenyl chloride .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is characterized using various techniques. For example, X-ray crystallography was used to determine the structure of a t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate, which crystallizes in a monoclinic system with trans-geometry at the C=N bond . Another study reports the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which crystallized in an orthorhombic space group .

Chemical Reactions Analysis

The papers describe various chemical reactions involving hydrazine derivatives. For instance, intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines is promoted by potassium tert-butoxide to synthesize 1-aryl-1H-indazole derivatives . Unexpected C–S bond cleavage was observed during the hydrazination of a thioester, leading to the formation of two different compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are explored in several studies. Theoretical calculations, including DFT, were used to predict the structural and electronic properties of these compounds . For example, the HOMO-LUMO energy gap and various reactivity descriptors were calculated for t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate . The first hyperpolarizability and NBO analysis were performed for 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, indicating a high degree of nonlinearity and electron delocalization .

Aplicaciones Científicas De Investigación

Anti-inflammatory Potential

A study conducted by Almeida et al. (2020) synthesized a novel di-tert-butylphenol compound to evaluate its potential anti-nociceptive and anti-inflammatory activities in vivo. The compound demonstrated significant reduction in abdominal writhing and nociception in mice, suggesting its potential as an anti-inflammatory drug. The mechanism might be related to the reduction of pro-inflammatory mediators, showing promise for further research into similar compounds for anti-inflammatory applications (Almeida et al., 2020).

Skin Whitening Agent Development

Ki et al. (2013) synthesized new molecules presumed to inhibit melanogenesis for the development of skin whitening agents. One of the molecules showed strong potential in topical formulations, indicating the usefulness of tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate derivatives in cosmetic applications and the development of skin care products (Ki et al., 2013).

Detoxification and Protection Against Carcinogenesis

Research by Benson et al. (1979) on the effects of BHA (a related compound) on enzyme activities suggests that tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate might also influence detoxifying enzyme systems. The study found elevated activities of enzymes like glutathione S-transferase and epoxide hydratase in response to BHA, indicating potential protective effects against chemical carcinogenesis and toxicity (Benson et al., 1979).

Metabolic Pathway Exploration

A study focused on the metabolism of butylated hydroxytoluene (BHT), another related compound, by Yamamoto et al. (1991), revealed insights into the metabolic pathways that might be shared with tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate. Understanding these pathways is crucial for assessing the safety and efficacy of chemical compounds in biological systems (Yamamoto et al., 1991).

Propiedades

IUPAC Name |

tert-butyl N-[(3,5-difluorophenyl)methylamino]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-15-7-8-4-9(13)6-10(14)5-8/h4-6,15H,7H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGRHCFNYDZNRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=CC(=CC(=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.